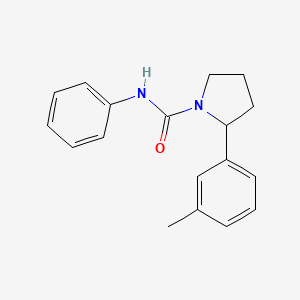![molecular formula C18H15F3N4O3S B6094092 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B6094092.png)
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a benzimidazole moiety, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives. The benzimidazole moiety is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole moiety may interact with nucleic acids or proteins, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-(2-trifluoromethylphenyl)benzenesulfonamide
- 1H-benzimidazole-2-sulfonamide
Uniqueness
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole moiety provides specific binding interactions with biological targets.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)17-22-14-8-3-11(10-15(14)23-17)24-29(27,28)13-6-4-12(5-7-13)25-9-1-2-16(25)26/h3-8,10,24H,1-2,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEMFYMPLVBOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)
amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6094030.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6094046.png)

![N-methyl-N-[[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]-1-thiophen-2-ylethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B6094064.png)
methylylidene})dibenzene-1,3-diol](/img/structure/B6094066.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6094077.png)
![(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6094081.png)
![6-{3-[(acetylamino)methyl]-1-piperidinyl}-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6094100.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6094104.png)
![4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6094112.png)
![1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6094115.png)
